Product packaging for 5-Bromo-1H-pyrazole-3-carboxamide(Cat. No.:CAS No. 1927872-30-7)

5-Bromo-1H-pyrazole-3-carboxamide

Cat. No.: B2900105
CAS No.: 1927872-30-7
M. Wt: 190
InChI Key: BMKMUFGBINIIPQ-UHFFFAOYSA-N
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Description

Definition and Structural Context within Heterocyclic Chemistry

5-Bromo-1H-pyrazole-3-carboxamide is a chemical compound belonging to the extensive class of heterocyclic compounds. Specifically, it is a derivative of pyrazole (B372694), which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring with a bromine atom substituted at the 5-position and a carboxamide group (-CONH2) at the 3-position. ontosight.ai This arrangement of functional groups—a halogen, an amide, and the pyrazole core—imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in synthetic and medicinal chemistry.

Significance of Pyrazole Carboxamide Derivatives in Chemical Research

Pyrazole carboxamide derivatives are a significant class of compounds in chemical research, primarily due to their wide range of biological activities. wisdomlib.org Research has shown that these derivatives exhibit potential as therapeutic agents, with studies exploring their use as antimicrobial, antitubercular, and anticancer agents. ontosight.aiwisdomlib.org The pyrazole scaffold is a key "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. The versatility of the pyrazole ring allows for various substitutions, leading to a diverse library of compounds with different biological targets. For instance, some pyrazole carboxamides have been investigated as kinase inhibitors and for their ability to interact with DNA, suggesting potential applications in cancer therapy. jst.go.jp Furthermore, derivatives of pyrazole carboxamides have been studied for their anthelmintic activity against parasitic nematodes. acs.orgsonar.ch

Research Scope and Objectives Pertaining to this compound

The primary focus of research on this compound is its role as a key intermediate in the synthesis of more complex molecules with potential biological applications. impurity.comguidechem.com A significant area of investigation is its use in the preparation of insecticides, such as chlorantraniliprole (B1668704). guidechem.comgoogle.com The compound also serves as a building block for creating novel pharmaceutical and biologically active compounds, including inhibitors of enzymes like cysteine protease cathepsin. impurity.comchemicalbook.com Research objectives often involve developing efficient synthetic routes to this compound and its derivatives, as well as exploring their structure-activity relationships to design more potent and selective therapeutic agents. acs.orgsonar.ch

Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-N-methyl-1H-pyrazole-3-carboxamide
CAS Number 1927872-30-7 bldpharm.com1328893-13-5 chemicalbook.compharmaffiliates.comlgcstandards.comepa.gov
Molecular Formula C4H4BrN3OC5H6BrN3O pharmaffiliates.comepa.govnih.gov
Molecular Weight Not specified204.03 g/mol pharmaffiliates.comepa.gov
IUPAC Name This compound5-bromo-N-methyl-1H-pyrazole-3-carboxamide nih.gov
SMILES Not specifiedCNC(=O)c1cc(Br)n[nH]1 lgcstandards.com
InChI Not specifiedInChI=1S/C5H6BrN3O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H,8,9) lgcstandards.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O B2900105 5-Bromo-1H-pyrazole-3-carboxamide CAS No. 1927872-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMUFGBINIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways

Strategic Approaches for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a foundational step in the synthesis of 5-Bromo-1H-pyrazole-3-carboxamide. Various strategic approaches have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclization Reactions with Hydrazine (B178648) Derivatives

One of the most traditional and widely employed methods for constructing the pyrazole ring is the cyclization reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. derpharmachemica.combeilstein-journals.orgmdpi.comclockss.org This approach is versatile and can be adapted to produce a wide range of substituted pyrazoles. beilstein-journals.orgmdpi.com The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. derpharmachemica.com

The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole ring. For the synthesis of an NH-pyrazole, hydrazine hydrate (B1144303) is commonly used. mdpi.comencyclopedia.pubclockss.org The reaction conditions can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst. acs.org

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

1,3-Dicarbonyl PrecursorHydrazine DerivativeProductReference
1,3-diketonesHydrazinePyrazoles derpharmachemica.combeilstein-journals.orgmdpi.com
β-ketoestersHydrazinePyrazolones clockss.org
α,β-unsaturated ketonesHydrazine derivativesPyrazolines (can be oxidized to pyrazoles) mdpi.comclockss.org
Acetylenic ketonesHydrazinesPyrazoles clockss.org

1,3-Dipolar Cycloaddition Reactions (e.g., diazo compounds with alkynyl bromides)

A powerful and regioselective method for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. organic-chemistry.orgresearchgate.net This reaction involves the combination of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. researchgate.net For the synthesis of 5-bromo-substituted pyrazoles, the use of an alkynyl bromide as the dipolarophile is a key strategy. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

In a notable one-pot procedure, diazo compounds, generated in situ from tosylhydrazones, react with alkynyl bromides, also generated in situ from gem-dibromoalkenes, to afford 3,5-diaryl-4-bromo-1H-pyrazoles in good yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method demonstrates high regioselectivity and tolerance for various functional groups. organic-chemistry.orgthieme-connect.com The reaction conditions are typically optimized with a base like sodium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) at elevated temperatures. organic-chemistry.org

Condensation Reactions with Semicarbazide (B1199961) Hydrochloride

The condensation of 1,3-dicarbonyl compounds with semicarbazide hydrochloride provides a pathway to pyrazole-1-carboxamides. researchgate.netderpharmachemica.commdpi.com The reaction of chalcones with semicarbazide hydrochloride in a buffered medium can directly yield 3,5-disubstituted pyrazole-1-carboxamides. mdpi.com This method is particularly relevant as it introduces a carboxamide-like functionality at the N1 position. In some instances, the reaction of α,β-unsaturated ketones with semicarbazide hydrochloride can lead to pyrazoline intermediates which can be subsequently oxidized to the corresponding pyrazoles. dergipark.org.tr The use of semicarbazide hydrochloride in the presence of a base can also lead to the formation of semicarbazone derivatives which can then be cyclized. researchgate.net

Palladium-Catalyzed Multicomponent Coupling Protocols

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed multicomponent reactions for the construction of complex heterocyclic systems, including pyrazoles. researchgate.netorganic-chemistry.orgacs.orgnih.gov A notable example is a four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org This one-pot method allows for the efficient and regioselective synthesis of pyrazole derivatives at room temperature and ambient pressure. organic-chemistry.org The aryl substituent at the 5-position originates from the terminal alkyne, while the substituent at the 3-position comes from the aryl iodide. organic-chemistry.org While not directly producing a this compound, this methodology highlights the power of palladium catalysis in assembling the pyrazole core, which could be adapted for the target molecule.

Elaboration and Functionalization at the Carboxamide Position

Once the 5-bromo-1H-pyrazole core is established, the next critical step is the introduction or modification of the carboxamide group at the C3 position.

Amide Bond Formation via Acyl Substitution from Carboxylic Acid Precursors

A common and straightforward method for introducing a carboxamide group is through the acylation of an amine with a carboxylic acid derivative. beilstein-journals.orgyoutube.comyoutube.com In the context of this compound synthesis, this would typically involve the preparation of 5-bromo-1H-pyrazole-3-carboxylic acid as a key intermediate. guidechem.comchembk.com

This carboxylic acid can be activated in several ways to facilitate amide bond formation. Common methods include conversion to an acyl chloride, an acid anhydride, or the use of coupling agents. The reaction of the activated carboxylic acid with ammonia (B1221849) or an ammonia equivalent then yields the primary carboxamide. For instance, the conversion of a carboxylic acid to an amide can be achieved by heating it with ammonia, which proceeds through an initial acid-base reaction to form a salt, followed by dehydration. youtube.com Alternatively, using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and an amine at room temperature. youtube.com

A patent describes a synthetic route where 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is converted to a tert-butyl carbamate, which is then hydrolyzed to the corresponding amine. google.com While this leads to an amine rather than a carboxamide, the initial carboxylic acid is a crucial precursor that could be used for amide synthesis.

Regioselective Introduction of the Bromine Atom

Achieving the correct regiochemistry—placing the bromine atom specifically at the C5 position of the pyrazole ring—is critical. This can be accomplished either by direct halogenation of a pre-formed pyrazole ring or by incorporating a bromine-containing starting material during the ring's construction.

Direct bromination of the pyrazole ring is a common strategy. The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the reaction conditions and the substituents already present. While the C4 position is often the most nucleophilic and susceptible to electrophilic attack, specific strategies can direct bromination to the C5 position. encyclopedia.pubmdpi.com

One effective method involves the deprotonation of the C5 proton using a strong base, such as n-butyllithium. This creates a carbanion at the C5 position, which then readily reacts with an electrophilic bromine source like tetrabromomethane (CBr₄) or elemental bromine (Br₂) to yield the 5-bromopyrazole. encyclopedia.pub Other common brominating agents used for heterocycles include N-Bromosuccinimide (NBS). encyclopedia.pubjmcs.org.mx The choice of reagent and conditions is crucial for achieving high regioselectivity and yield.

Table 2: Reagents for Direct Bromination of Pyrazoles This table is interactive. You can filter by reagent type or target position.

Brominating Agent Condition/Co-reagent Target Position Notes Reference
N-Bromosuccinimide (NBS) Solvent (e.g., CCl₄) C4 (typically) Most common for direct electrophilic bromination. encyclopedia.pubjmcs.org.mx
Tetrabromomethane (CBr₄) n-Butyllithium (n-BuLi) C5 Deprotonation at C5 directs the substitution. encyclopedia.pub
Elemental Bromine (Br₂) Various solvents C4 or C5 Regioselectivity depends on substrate and conditions. jmcs.org.mxorganic-chemistry.org

An alternative to direct bromination is to construct the pyrazole ring from precursors that already contain the bromine atom. This approach ensures the bromine is in the correct position from the outset, avoiding issues of regioselectivity in later steps.

One such method involves the reaction of a brominated 1,3-bis-electrophilic substrate with a hydrazine derivative. For example, Bonacorso et al. synthesized 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles by reacting a brominated 1,1,1-trifluoro-4-methoxy-alken-2-one with phenylhydrazine. encyclopedia.pub This strategy, where the bromine is part of the acyclic starting material, directly yields the brominated pyrazole core upon cyclization.

Another emerging strategy involves one-pot, multi-component reactions where a bromine source is included in the initial reaction mixture. For instance, a photocatalytic method has been demonstrated for synthesizing 4-bromo-substituted pyrazoles from enaminones, hydrazines, and carbon tetrabromide (CBr₄), where CBr₄ acts as the bromine source during the cyclization cascade. nih.gov This principle of incorporating the halogenation step within the ring-forming sequence represents an efficient pathway to halogenated pyrazoles.

Innovative Synthetic Techniques and Catalysis

To improve efficiency, reduce reaction times, and enhance yields, modern synthetic methods such as microwave-assisted and ultrasound-assisted synthesis, along with advanced metal catalysis, have been applied to the production of pyrazole derivatives.

Microwave (MW) irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. niscpr.res.in The synthesis of pyrazole carboxamides is well-suited to this technology. Studies have shown that reactions which take several hours under conventional conditions can be completed in minutes using microwave assistance. niscpr.res.innih.gov For example, the synthesis of pyrazole-carboxamides from dibenzalacetones and semicarbazide hydrochloride was achieved in just 4 minutes under microwave irradiation at 100 W, compared to much longer periods with traditional methods. mdpi.comdergipark.org.tr

Ultrasound-assisted synthesis, or sonochemistry, provides another non-conventional energy source that can accelerate reactions. The acoustic cavitation generated by ultrasound enhances mass transfer and creates localized high-temperature and high-pressure zones, promoting chemical reactivity. bohrium.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles, often in multi-component, one-pot procedures that benefit from shorter reaction times and high yields under mild conditions. bohrium.combenthamdirect.comnih.gov

Table 3: Comparison of Conventional vs. Innovative Synthesis Techniques This interactive table compares reaction times and yields for different pyrazole synthesis methods.

Reaction Type Method Reaction Time Yield Reference
Pyrazole Carboxamide Synthesis Conventional Heating 5-7 hours Lower niscpr.res.in
Pyrazole Carboxamide Synthesis Microwave Irradiation 4-7 minutes Higher niscpr.res.inmdpi.com
Pyrazole Synthesis Conventional Heating 2.5 hours 72-73% nih.gov
Pyrazole Synthesis Ultrasound Irradiation 35 minutes 82-84% nih.gov
1,3-Dipolar Cycloaddition Conventional Reflux 10-12 hours 52-65% bohrium.com

Transition metal catalysis offers powerful and versatile tools for the synthesis of complex pyrazoles. Copper and palladium catalysts are particularly prominent in these transformations.

Copper-catalyzed reactions are often employed for cyclization and coupling reactions. For instance, CuI (cuprous iodide) can mediate the electrophilic cyclization of α,β-alkynic hydrazones to form the pyrazole ring. nih.gov Copper catalysts are also used in domino reactions, such as a C-N coupling/hydroamination sequence, to construct the pyrazole core from simple starting materials. nih.gov

Palladium-catalyzed reactions , especially cross-coupling reactions like the Suzuki-Miyaura coupling, are invaluable for functionalizing pre-formed bromo-pyrazoles. A 5-bromo-pyrazole intermediate can be coupled with various boronic acids to introduce diverse substituents at the C5 position. nih.gov Furthermore, palladium-pivalate catalytic systems have been developed for the direct C-H arylation of pyrazoles, providing a highly efficient route to complex, multi-substituted pyrazole structures. nih.gov These metal-catalyzed methods provide a high degree of control and flexibility in synthesizing specifically substituted pyrazole derivatives.

Table 4: Examples of Metal-Catalyzed Reactions in Pyrazole Synthesis This interactive table summarizes various metal-catalyzed systems and their applications.

Metal Catalyst System Reaction Type Purpose Reference
Copper (I) Iodide (CuI) Electrophilic Cyclization Formation of the pyrazole ring. nih.govgoogle.com
Copper (I) Iodide / Diamine Domino C-N Coupling/Hydroamination Construction of the pyrazole core. nih.gov
Palladium (Pd) / Pivalate Direct C-H Arylation Introduction of aryl groups onto the pyrazole ring. nih.gov

Advanced Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-Bromo-1H-pyrazole-3-carboxamide. Analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for the precise assignment of each atom within the molecular framework.

Detailed ¹H and ¹³C NMR Assignments for Structural Confirmation

The confirmation of the this compound structure is achieved through the detailed assignment of its ¹H and ¹³C NMR signals. While specific experimental data for the parent carboxamide is not extensively published, data from its N-methyl analog, 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide, and its precursor, 5-Bromo-1H-pyrazole-3-carboxylic acid, provide a strong basis for assignment. simsonpharma.comnih.govbldpharm.com

In the ¹H NMR spectrum, a characteristic singlet is expected for the C4-H proton on the pyrazole (B372694) ring. The protons of the carboxamide group (-CONH₂) and the pyrazole N-H would appear as distinct, typically broader signals. The chemical shift of the pyrazole N-H is notably dependent on solvent and concentration.

The ¹³C NMR spectrum is expected to show three distinct signals for the pyrazole ring carbons (C3, C4, and C5) and one for the carbonyl carbon of the carboxamide group. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon (C=O) is anticipated to resonate at the lowest field, typical for such functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on data from analogous compounds and general substituent effects.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C3-~145-150
C4~6.5-7.0 (s, 1H)~105-110
C5-~130-135
C=O-~160-165
N1-HVariable, broad-
-CONH₂Variable, broad (2H)-

Analysis of Tautomerism in Solution via NMR

Pyrazoles unsubstituted at the N1 position are known to exhibit annular prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms. ipb.ptmdpi.com This means that this compound exists in solution as an equilibrium mixture of two tautomers: This compound and 3-Bromo-1H-pyrazole-5-carboxamide .

Tautomeric equilibrium of this compoundFigure 1: Annular tautomeric equilibrium between the 5-bromo (left) and 3-bromo (right) forms.

NMR spectroscopy is a powerful tool for studying this dynamic process. In solution, the presence of both tautomers can be observed, often as separate sets of signals if the rate of interconversion is slow on the NMR timescale. researchgate.net Studies on structurally similar compounds, such as 1H-pyrazole-3-(N-tert-butyl)carboxamide, have shown that the ratio of the two tautomers is dependent on factors like temperature and solvent. researchgate.net For this related compound, the 3-substituted tautomer is the major form in solution, coexisting with a smaller amount of the 5-substituted tautomer. researchgate.net A similar equilibrium is expected for this compound.

Observation of Specific Coupling Patterns

The coupling patterns (J-coupling) in the ¹H NMR spectrum provide valuable information about the connectivity of atoms. In the case of this compound, specific couplings are anticipated:

Long-range couplings: Although there is only one proton directly on the pyrazole ring (C4-H), long-range couplings over several bonds can often be observed. For instance, a small coupling may exist between the C4-H proton and the N1-H proton.

Couplings involving the amide group: The amide protons (-CONH₂) can exhibit coupling to each other and potentially to the N1-H under certain conditions, although these signals are often broadened due to quadrupolar relaxation and chemical exchange.

¹³C-¹H Coupling: In ¹³C spectra, one-bond (¹J_CH_) and multiple-bond (ⁿJ_CH_) coupling constants are instrumental for definitive assignments. The ¹J_CH_ for the C4-H bond is expected to be large, while smaller two- and three-bond couplings (e.g., between C3 and C4-H, or C5 and C4-H) help to connect the different parts of the molecule. mdpi.com Studies on analogous pyrazoles have utilized these long-range correlations to distinguish between tautomers. ipb.ptmdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Key Functional Group Stretches and Bends

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. mdpi.commdpi.comacs.org

N-H Stretching: The N-H stretching vibrations of the primary amide (-CONH₂) and the pyrazole ring N-H are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹. The amide N-H stretches are often observed as two distinct peaks.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group (Amide I band) is a prominent feature, typically appearing in the range of 1650-1690 cm⁻¹. vulcanchem.com

N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected around 1600-1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are anticipated in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Pyrazole N-HStretching3100 - 3300Medium
Amide N-HStretching3200 - 3400Medium
Carbonyl C=OStretching1650 - 1690Strong
Amide N-HBending1600 - 1650Medium
Pyrazole RingC=N, C=C Stretch1400 - 1600Variable
C-BrStretching500 - 650Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak [M]⁺ would appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 191 and 193 for the parent compound, C₄H₄BrN₃O). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the carboxamide moiety: A primary fragmentation could involve the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, leading to the loss of a ·CONH₂ radical (44 Da).

Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion showing the loss of a bromine atom (79 or 81 Da).

Ring fragmentation: Subsequent fragmentation of the pyrazole ring itself can also occur, leading to smaller charged species.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. mdpi.comuni.lu

Single Crystal X-ray Diffraction (SCXRD) Studies

SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It also reveals how molecules arrange themselves in a crystal lattice, governed by various intermolecular forces.

The molecular geometry of this compound is expected to feature a planar pyrazole ring, a common characteristic of this heterocyclic system due to its aromaticity. The carboxamide group (-CONH2) attached at the C3 position will have a specific orientation relative to the pyrazole ring. In related structures, the carboxamide group is often nearly co-planar with the pyrazole ring, which maximizes π-conjugation. However, steric hindrance from the bromine atom at the C5 position might cause a slight twist.

Below are typical bond lengths and angles anticipated for this compound, based on data from analogous pyrazole structures.

Table 1: Predicted Bond Lengths for this compound

Bond Predicted Length (Å)
C3-C4 1.39 - 1.41
C4-C5 1.37 - 1.39
N1-N2 1.33 - 1.35
N1-C5 1.34 - 1.36
N2-C3 1.35 - 1.37
C3-C(O) 1.48 - 1.52
C=O 1.22 - 1.24
C-N(H2) 1.32 - 1.34

Table 2: Predicted Bond Angles for this compound

Angle Predicted Angle (°)
N2-N1-C5 111 - 113
N1-N2-C3 104 - 106
N2-C3-C4 111 - 113
C3-C4-C5 105 - 107
N1-C5-C4 107 - 109
C4-C3-C(O) 128 - 130
N2-C3-C(O) 120 - 122

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). The pyrazole ring also contains a hydrogen bond donor (the N1-H proton) and a hydrogen bond acceptor (the N2 nitrogen atom).

A common and robust motif in the crystal structures of primary amides is the formation of centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic R2(8) graph set motif. researchgate.net These dimers can then be further linked into tapes or sheets. In the case of this compound, the pyrazole N1-H is also available to form strong N-H···N or N-H···O hydrogen bonds, leading to more complex three-dimensional networks.

Table 3: Potential Hydrogen Bonds and Intermolecular Interactions

Donor-H···Acceptor Type of Interaction
N(amide)-H···O=C Strong Hydrogen Bond (Amide Dimer)
N(pyrazole)-H···N(pyrazole) Strong Hydrogen Bond (Catemer/Chain)
N(pyrazole)-H···O=C Hydrogen Bond
C-H···O Weak Hydrogen Bond
C-H···Br Weak Hydrogen Bond

Pyrazole derivatives unsubstituted on the ring nitrogen can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For this compound, two principal tautomers are possible: this compound and 3-Bromo-1H-pyrazole-5-carboxamide.

In the solid state, it is common for one tautomer to be overwhelmingly favored. The preferred tautomer is influenced by the electronic nature of the substituents and the ability to form stable intermolecular interactions in the crystal lattice. The electron-withdrawing nature of both the bromine atom and the carboxamide group will significantly influence the acidity of the N-H proton and the basicity of the sp2 nitrogen, thereby affecting the tautomeric equilibrium.

In many reported crystal structures of 3(5)-substituted pyrazoles, the tautomeric form that allows for the most stable hydrogen-bonding network is the one that crystallizes. For pyrazoles with a carboxamide group at the 3-position, the tautomer where the proton resides on the nitrogen atom distal to the carboxamide group (the N1-H tautomer, leading to 5-substituted pyrazole) is often observed as it can facilitate the formation of robust hydrogen-bonded dimers. However, the strong electron-withdrawing effect of the bromine at the C5 position could favor the proton residing on the adjacent nitrogen (N1), making the this compound tautomer more stable. A definitive determination of the tautomeric form in the solid state for this specific compound would require SCXRD or solid-state NMR spectroscopy.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool in understanding the fundamental characteristics of 5-Bromo-1H-pyrazole-3-carboxamide at the atomic level. imist.manih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of pyrazole (B372694) derivatives are significantly influenced by the arrangement of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.maajchem-a.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. imist.maajchem-a.com A smaller energy gap generally signifies higher reactivity. imist.ma

For pyrazole-based compounds, the HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its electron-accepting capacity. imist.maajchem-a.com The distribution and energies of these orbitals are key to understanding potential charge transfer within the molecule. researchgate.net In related pyrazole carboxamide systems, DFT calculations have been used to determine these parameters, providing insights into their reactivity. researchgate.netsemanticscholar.org For instance, studies on similar pyrazole derivatives have shown that the HOMO-LUMO energy gap can be in the range of 4.30 to 5.07 eV. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis of Related Pyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole Derivative 9a--4.30 - 5.07
Pyrazole Derivative 9c--Most Chemically Reactive
Pyrazole Derivative 9d--Most Stable
Pyrazole Derivative 9h--Most Chemically Reactive

Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are frequently used to predict and validate spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. semanticscholar.orgbohrium.com

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can aid in the structural elucidation of pyrazole derivatives. semanticscholar.org For instance, in studies of related pyrazole amides, computed NMR data have shown significant agreement with experimental results. semanticscholar.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. bohrium.com For pyrazole carboxamides, characteristic IR bands include N-H stretching vibrations around 3300 cm⁻¹ and C=O vibrations near 1650 cm⁻¹. Theoretical spectra can be compared with experimental data to confirm the molecular structure. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and predict the maximum absorption wavelengths (λmax). als-journal.com The solvent environment can influence these electronic transitions, and computational models can account for such effects. als-journal.com

Exploration of Tautomeric Equilibria and Energetics

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For pyrazole derivatives, the position of substituents can significantly influence the tautomeric equilibrium. researchgate.net Electron-withdrawing groups, such as a bromo substituent, can affect the stability of the different tautomeric forms. researchgate.net Theoretical studies on related pyrazoles have shown that one tautomer is often more stable than the other, and the energy barrier for interconversion can be substantial, making the process negligible under ambient conditions. researchgate.net For example, in 1H-pyrazole-3-(N-tert-butyl)carboxamide, the 3-substituted tautomer is dominant in solution. researchgate.net

Solvation Effects Modeling

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM) within DFT, can simulate the effects of a solvent on the molecular structure and properties. bohrium.comresearchgate.net

Studies on pyrazole and its derivatives have demonstrated that increasing solvent polarity can lead to changes in the HOMO-LUMO gap and dipole moment. researchgate.net For pyrazole itself, the dipole moment increases with increasing solvent polarity. researchgate.net Solvation energy calculations can also be performed to understand the stability of the molecule in different solvents. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or DNA. bohrium.comresearchgate.net

Prediction of Molecular Interactions and Binding Modes

Molecular docking studies are crucial in medicinal chemistry for predicting the binding affinity and orientation of a ligand within the active site of a target protein. semanticscholar.orgresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

For pyrazole carboxamide derivatives, docking studies have been employed to understand their potential as inhibitors of various enzymes. semanticscholar.orgresearchgate.net For example, in a study of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, molecular docking revealed that the carbonyl oxygen atom of the carboxamide could form hydrogen bonds with amino acid residues in the target enzyme. semanticscholar.org Similarly, docking studies on other pyrazole carboxamides have predicted their binding modes with targets like DNA, suggesting potential mechanisms of action. nih.gov

Analysis of Molecular Properties (e.g., Non-Linear Optical Properties)

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugated systems and significant charge transfer, often exhibit notable NLO properties. Pyrazole derivatives, as a class of heterocyclic compounds with delocalized π-electrons, have been investigated as potential NLO materials. The NLO response is often quantified by the first-order static hyperpolarizability (β).

However, a thorough review of the scientific literature reveals a lack of specific studies focused on the theoretical or experimental analysis of the non-linear optical properties of this compound. While computational studies on related pyrazole-thiophene amides have shown that certain derivatives can exhibit a significant NLO response, with DFT calculations being a key tool for predicting these properties, no such data has been reported for this compound itself.

Mechanistic Studies of Chemical Reactions through Computational Methods

Computational methods are invaluable for mapping the reaction pathways, determining transition states, and understanding the regiochemistry of chemical transformations. For pyrazole synthesis, for instance, DFT studies combined with methods like Intrinsic Reaction Coordinate (IRC) analysis can follow the entire reaction path from reactants to products. Such studies provide deep insights into the molecular mechanism of reactions.

Despite the utility of these computational approaches, there are no specific mechanistic studies reported in the literature that computationally investigate the chemical reactions of this compound. While research on other pyrazole systems has utilized computational chemistry to understand their synthesis and reactivity, this specific compound has not been the subject of such detailed mechanistic investigation.

Research Applications and Environmental Context

Strategic Intermediate in the Synthesis of Diverse Compounds

The unique arrangement of functional groups on the 5-Bromo-1H-pyrazole-3-carboxamide ring makes it a valuable starting material for constructing more complex molecules. The bromine atom offers a site for cross-coupling reactions, while the carboxamide and pyrazole (B372694) nitrogens provide opportunities for further derivatization, making it a prized building block in synthetic chemistry.

Precursor in the Development of New Agrochemical Scaffolds

The pyrazole carboxamide structure is a well-established pharmacophore in the agrochemical industry, known for its presence in a range of potent fungicides and insecticides. acs.orgacs.org Pyrazole derivatives have a long history of use as herbicides and for their insecticidal and fungicidal properties. ambeed.comnih.gov this compound serves as a crucial precursor for developing novel agrochemical agents. Its core structure is integral to the synthesis of ryanodine (B192298) receptor modulators, a class of insecticides that includes the highly successful product chlorantraniliprole (B1668704). chemicalbook.com The synthesis of such complex insecticides often involves the reaction of a pyrazole carboxylic acid derivative with an appropriately substituted aniline. jst.go.jp Researchers continuously explore modifications of the pyrazole-carboxamide scaffold to create new compounds with improved efficacy, selectivity, and environmental profiles, targeting critical agricultural pests. acs.org

Building Block for Advanced Pharmaceutical Lead Structures

In medicinal chemistry, the pyrazole nucleus is recognized as a "pharmacologically important active scaffold" and is a core component of numerous therapeutic agents. acs.org Pyrazole derivatives are noted for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. ontosight.ainih.gov this compound functions as a versatile building block for creating advanced pharmaceutical lead structures. bldpharm.com Its ability to participate in various chemical reactions allows for the systematic development of new derivatives. For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and investigated for their ability to bind to DNA, a mechanism relevant to anticancer drug development. ontosight.ai The compound provides a reliable foundation for generating libraries of new chemical entities for drug screening assays, aiming to identify molecules with high therapeutic potential. ontosight.aiepa.gov

Table 1: Strategic Synthesis Applications of this compound

Application Area Target Compound Class Role of Pyrazole Scaffold
Agrochemicals Ryanodine Receptor Modulators (Insecticides) Core structural component for insecticides like Chlorantraniliprole. chemicalbook.comjst.go.jp
Fungicides Foundation for developing new fungicides targeting pathogens like Sclerotinia sclerotiorum. acs.org
Pharmaceuticals Anticancer Agents Building block for compounds designed to interact with DNA. ontosight.ai
Kinase Inhibitors Serves as a scaffold for developing enzyme inhibitors for therapeutic use. epa.gov
Diverse Biologically Active Molecules Versatile intermediate for synthesizing a wide range of potential drugs. acs.orgbldpharm.com

Environmental Significance as a Transformation Product

Beyond its role in synthesis, this compound and its close derivatives have environmental relevance as byproducts of widely used agrochemicals. Understanding their formation and persistence is crucial for comprehensive environmental risk assessment.

Metabolite Identification in Agrochemical Degradation Pathways (e.g., chlorantraniliprole)

A closely related compound, 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide, has been definitively identified as a key environmental transformation product and metabolite of the insecticide chlorantraniliprole. Current time information in Pasuruan, ID.researchgate.netresearchgate.net Studies on the degradation of chlorantraniliprole under various conditions have confirmed the formation of this pyrazole-based metabolite. For instance, in a study examining the pyrolysis of chlorantraniliprole in tobacco, 5-bromo-N-methyl-1H-pyrazole-3-carboxamide was detected in filter extracts, accounting for a significant percentage of the initial radioactivity. researchgate.net This highlights its stability and formation during the breakdown of the parent insecticide.

Occurrence in Environmental Matrices and Degradation Studies

The presence of chlorantraniliprole metabolites has been confirmed in environmental samples. A 2025 study on the dissipation of chlorantraniliprole in agricultural soils detected 5-bromo-N-methyl-1H-pyrazole-3-carboxamide in both laboratory and field settings. acs.org This finding underscores the importance of monitoring for such transformation products in soil and potentially in water systems. The degradation of chlorantraniliprole itself is influenced by environmental factors like pH, with breakdown occurring more readily in non-acidic conditions. The study of these degradation pathways and the resulting products is essential for evaluating the total environmental impact of the parent pesticide.

Table 2: Environmental Fate and Occurrence

Parent Compound Transformation Product Study Context Finding
Chlorantraniliprole 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Pyrolysis in Tobacco Identified as a polar degradate in filter extracts. researchgate.net
Chlorantraniliprole 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Agricultural Soil Dissipation Detected in both laboratory and field soil studies. acs.org
Chlorantraniliprole 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide General Environmental Fate Known environmental transformation product. Current time information in Pasuruan, ID.researchgate.net

Advanced Materials Research

While direct research focusing exclusively on this compound in advanced materials is nascent, its structural features suggest significant potential. The pyrazole ring system is increasingly utilized in materials science for its ability to act as a stable ligand in the formation of coordination complexes and polymers.

The two nitrogen atoms of the pyrazole ring serve as excellent donor sites for coordinating with metal ions, a fundamental interaction for creating a wide variety of inorganic structures, including metal-organic frameworks (MOFs). jst.go.jp Specifically, bromo-substituted pyrazole ligands, such as 4-bromo-1H-pyrazolato, have been used to synthesize boron complexes with potential applications in luminescent and magnetic materials. bldpharm.com The presence of both the bromo-substituent and the pyrazole core in this compound makes it an attractive candidate for developing new functional materials. Furthermore, pyrazole derivatives have been investigated for their utility in polymer science and as components in organic light-emitting diodes (OLEDs), indicating a broad scope of potential applications for this class of compounds. jst.go.jp

Table 3: Potential Applications of the Pyrazole Scaffold in Advanced Materials

Material Type Role of Pyrazole Derivative Potential Application
Metal Complexes Bromo-pyrazole Ligand Luminescent and magnetic materials. bldpharm.com
Coordination Polymers N-donor Ligand Creation of diverse and stable inorganic structures. jst.go.jp
Metal-Organic Frameworks (MOFs) Organic Building Block Development of porous materials for various applications.
Organic Light-Emitting Diodes (OLEDs) Component in Iridium Complexes Use in advanced display and lighting technology. jst.go.jp

Co-crystal Formation and Supramamolecular Assembly

The strategic design of multi-component crystalline solids, such as co-crystals, has emerged as a significant area of research in crystal engineering and materials science. The formation of co-crystals, which are structurally homogeneous crystalline materials composed of two or more neutral components in a stoichiometric ratio, offers a powerful method for tuning the physicochemical properties of solid-state materials. The supramolecular assembly in these structures is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. Pyrazole derivatives, recognized for their versatile biological activities, are also valuable building blocks in supramolecular chemistry due to the presence of both hydrogen bond donors and acceptors. iucr.orgglobalresearchonline.netnih.gov

While specific studies on the co-crystal formation of this compound are not extensively documented in publicly available literature, the inherent structural motifs of the molecule suggest a high propensity for forming co-crystals with various co-formers. The pyrazole ring, with its N-H group, acts as a hydrogen bond donor, while the sp2 hybridized nitrogen atom can act as an acceptor. Furthermore, the carboxamide group is a classic motif for robust hydrogen bonding, capable of forming strong and directional interactions that can lead to predictable supramolecular synthons. semanticscholar.org The bromine atom at the 5-position introduces the potential for halogen bonding, an increasingly recognized tool in crystal engineering.

Investigations into related pyrazole carboxamide structures provide significant insight into the likely supramolecular behavior of this compound. For instance, the crystal structure analysis of N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide reveals the formation of linear supramolecular chains mediated by weak carbonyl-C=O⋯π interactions, while intramolecular hydrogen bonds are also observed. iucr.org In another example, 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide, the crystal packing is stabilized by N–H⋯O hydrogen bonds, forming inversion dimers, which are further linked by weaker N–H⋯F and C–H⋯F interactions. mdpi.com

The potential for co-crystal formation is further underscored by studies on dicarboxylic acids as co-formers with nitrogen-containing heterocyclic compounds. nih.gov The carboxylic acid groups can form robust heterosynthons with the pyrazole and carboxamide functionalities. Given the array of functional groups present in this compound, a variety of co-formers could be screened for their ability to form stable co-crystals.

Table 1: Potential Supramolecular Synthons for this compound

Synthon Type Donor Acceptor Potential Co-former Functional Group
Amide-Amide Homosynthon N-H (amide) C=O (amide) -
Amide-Carboxylic Acid Heterosynthon N-H (amide), O-H (acid) C=O (amide), C=O (acid) Carboxylic Acid
Pyrazole-Pyridine Heterosynthon N-H (pyrazole) N (pyridine) Pyridine
Halogen Bond C-Br Electron-rich atom (e.g., N, O) Nitro, Carbonyl, Pyridyl

Detailed research findings on the crystal structure of closely related compounds highlight the common hydrogen bonding patterns. For example, in the crystal structure of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, pairs of molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming inversion dimers. iucr.org Similarly, weak intermolecular C—H⋯O hydrogen bonding is observed in the crystal structure of 5-benzoyl-N,4-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide. nih.govnih.gov These examples strongly suggest that the carboxamide group in this compound would be a primary site for intermolecular interactions in its own crystal structure and in potential co-crystals.

Table 2: Crystallographic Data for a Related Pyrazole Carboxamide Derivative

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide C16H13F2N3O Monoclinic C2/c N–H⋯O, N–H⋯F, C–H⋯F mdpi.com
1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide C16H13Cl2N3O3S2 Monoclinic P21/c N—H⋯O, C—H⋯O, C—H⋯π, π–π stacking iucr.org

While the direct experimental evidence for co-crystals of this compound is pending, the analysis of its functional groups and the supramolecular chemistry of related compounds provides a strong foundation for the rational design of its multi-component crystalline forms. The interplay of strong hydrogen bonds from the carboxamide and pyrazole moieties, along with potential halogen bonding from the bromine substituent, makes it a promising candidate for the development of novel co-crystals with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized to improve yield?

Answer:

  • Synthetic Routes : The compound is typically synthesized via bromination of pyrazole precursors or through coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromine moiety while preserving the carboxamide group .
  • Optimization : Reaction yield can be enhanced by:
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    • Temperature Control : Maintaining 60–80°C minimizes side reactions during bromination .
    • Catalyst Tuning : Using Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for regioselective coupling .
    • Purification : HPLC or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) .
    • HRMS : Validate molecular weight (MW: 204.025 g/mol) and isotopic patterns (e.g., Br’s M+2 peak) .
    • FT-IR : Carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Pitfalls :
    • Tautomerism : Pyrazole rings may exhibit tautomeric shifts in NMR; use DMSO-d₆ to stabilize the 1H-form .
    • Impurity Signals : Trace solvents (e.g., DMF) can overlap with analyte peaks; reference solvent suppression protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the carboxamide group of this compound?

Answer:

  • Strategies :
    • X-ray Crystallography : Resolve steric/electronic effects of substituents (e.g., phenyl vs. methyl groups) using single-crystal data .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density shifts affecting binding affinity .
    • Biological Assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to distinguish steric vs. electronic contributions .
  • Case Study : Replacing the carboxamide with a thiocarboxamide (C=O → C=S) reduced potency in kinase assays due to altered hydrogen bonding .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours; monitor degradation via LC-MS .
    • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C in inert atmospheres) .
  • Key Findings :
    • Acidic Conditions : Hydrolysis of the carboxamide group occurs at pH <3, forming 5-bromo-1H-pyrazole-3-carboxylic acid .
    • Basic Conditions : Demethylation or ring-opening observed at pH >10 .

Q. How can computational docking studies predict the binding mode of this compound to cannabinoid receptors, and what experimental validation is required?

Answer:

  • Docking Protocol :
    • Receptor Preparation : Use crystal structures (e.g., CB1 receptor PDB: 5TGZ) for rigid docking .
    • Ligand Flexibility : Account for pyrazole ring rotation and bromine’s van der Waals interactions .
  • Validation :
    • Radioligand Displacement : Compare predicted binding affinity with competitive assays (e.g., inhibition of [³H]CP55,940 binding to synaptosomal membranes) .
    • Mutagenesis : Test receptor mutants (e.g., K3.28A) to confirm critical hydrogen bonds with the carboxamide group .

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound analogs?

Answer:

  • Regiocontrol Methods :
    • Directed Metalation : Use LDA or Grignard reagents to direct bromination to the 5-position .
    • Protecting Groups : Temporarily block the carboxamide with Boc to prevent undesired substitution .
  • Case Study : 3-Cyano substitution diverted bromination to the 4-position, necessitating post-functionalization of the pyrazole core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.